molecular formula C22H39BrS B1660751 2-Bromo-3-octadecylthiophene CAS No. 827343-18-0

2-Bromo-3-octadecylthiophene

Cat. No.: B1660751
CAS No.: 827343-18-0
M. Wt: 415.5
InChI Key: RWTBCEZWUFMYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-octadecylthiophene is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the bromine atom and the long octadecyl chain in this compound imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-octadecylthiophene typically involves the bromination of 3-octadecylthiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions generally include:

    Solvent: Chloroform or carbon tetrachloride

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours to overnight

The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the thiophene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with efficient mixing and temperature control

    Purification: Crystallization or column chromatography to achieve high purity

    Quality Control: Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product quality

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-octadecylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura and Stille coupling to form carbon-carbon bonds.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran)

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases (e.g., potassium carbonate) in solvents like toluene or dimethylformamide

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products

    Substitution: Thiophene derivatives with various functional groups

    Coupling: Extended conjugated systems or polymers

    Oxidation: Sulfoxides or sulfones

    Reduction: Dihydrothiophenes

Scientific Research Applications

2-Bromo-3-octadecylthiophene has several scientific research applications, including:

    Organic Electronics: Used as a building block in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

    Material Science: Incorporated into materials with unique electronic and optical properties for use in sensors and light-emitting devices.

    Medicinal Chemistry: Explored for its potential biological activities and as a precursor for the synthesis of bioactive molecules.

    Surface Chemistry: Utilized in the modification of surfaces to create self-assembled monolayers with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-octadecylthiophene in various applications depends on its chemical structure and reactivity. In organic electronics, the compound’s ability to form extended conjugated systems allows for efficient charge transport. The long octadecyl chain provides solubility and processability, while the bromine atom facilitates further functionalization through substitution or coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-hexylthiophene: Similar structure but with a shorter hexyl chain, leading to different solubility and electronic properties.

    3-Octadecylthiophene: Lacks the bromine atom, making it less reactive for further functionalization.

    2-Bromo-3-methoxythiophene: Contains a methoxy group instead of the octadecyl chain, resulting in different physical and chemical properties.

Uniqueness

2-Bromo-3-octadecylthiophene is unique due to its combination of a long alkyl chain and a reactive bromine atom. This combination provides a balance of solubility, processability, and reactivity, making it a versatile compound for various applications in material science, organic electronics, and medicinal chemistry.

Properties

IUPAC Name

2-bromo-3-octadecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-24-22(21)23/h19-20H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTBCEZWUFMYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10740288
Record name 2-Bromo-3-octadecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827343-18-0
Record name 2-Bromo-3-octadecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-octadecylthiophene
Reactant of Route 2
2-Bromo-3-octadecylthiophene
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-octadecylthiophene
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-octadecylthiophene
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-octadecylthiophene
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-octadecylthiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.